molecular formula C9H10FNO B2502417 6-Fluorochroman-3-amine CAS No. 939758-93-7

6-Fluorochroman-3-amine

Cat. No.: B2502417
CAS No.: 939758-93-7
M. Wt: 167.183
InChI Key: LETPIFPZROEKBV-UHFFFAOYSA-N
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Description

6-Fluorochroman-3-amine is a chiral amine derivative of the chroman scaffold, serving as a versatile and valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring an amine functional group at the 3-position and a fluorine atom at the 6-position of the chroman ring, makes it a key intermediate for the construction of more complex, biologically active molecules. A primary research application of this compound and its stereoisomers is in the synthesis of active pharmaceutical ingredients (APIs). Specifically, derivatives like (R)-6-Fluorochroman-3-amine are recognized as critical intermediates in the multi-step synthesis of nebivolol , a widely used beta-blocker for treating hypertension. The chiral nature of the molecule is crucial for the biological activity of the final drug substance, highlighting the importance of providing enantiopure forms for research and development . Researchers utilize this compound to explore new synthetic pathways, develop novel compounds for biological screening, and as a precursor in method development for asymmetric synthesis. As a standard practice, all our chemical products, including this one, are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-chromen-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3,8H,4-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETPIFPZROEKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Chroman Heterocycle: a Privileged Scaffold in Chemical Biology and Medicinal Chemistry

The chroman ring system, a bicyclic ether, is a prominent structural motif found in a plethora of biologically active natural products and synthetic compounds. Its rigid, yet three-dimensional, conformation provides a versatile scaffold for the presentation of functional groups in a defined spatial arrangement, making it a "privileged structure" in medicinal chemistry. This means that the chroman core is capable of interacting with a wide range of biological targets, leading to diverse pharmacological activities.

Historically, the significance of the chroman heterocycle is exemplified by its presence in natural products like vitamin E (tocopherols and tocotrienols), which possess potent antioxidant properties. In contemporary drug discovery, the chroman scaffold is a key component in a variety of therapeutic agents. For instance, chroman derivatives have been investigated for their potential as anticancer and antiepileptic agents. nih.gov The exploration of chroman-3-amides has also revealed potent inhibitors of Rho kinase (ROCK), a target for diseases such as hypertension and glaucoma. nih.gov This broad spectrum of activity underscores the importance of the chroman framework in the development of new therapeutic agents.

The Strategic Role of Fluorine Substitution in Drug Design: an Academic Perspective

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. From an academic standpoint, the rationale for fluorine substitution is multifaceted and is rooted in the unique physicochemical properties of this halogen.

One of the primary reasons for incorporating fluorine is to improve metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of a drug.

Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its acidity or basicity (pKa) and its ability to participate in hydrogen bonding. This can lead to enhanced binding affinity for its biological target. The substitution of hydrogen with fluorine can also impact the lipophilicity of a compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. While the effect on lipophilicity can be complex and context-dependent, it is a critical parameter that medicinal chemists aim to optimize.

Research Trajectories for 6 Fluorochroman 3 Amine

The specific research trajectory for 6-Fluorochroman-3-amine is built upon the foundations laid by investigations into both the chroman scaffold and the strategic use of fluorine. While direct, extensive research on this particular molecule is not widely published, its academic interest can be inferred from the synthesis and investigation of closely related analogues.

The synthesis of the precursor, 6-Fluorochromane-2-carboxylic acid, has been documented in the scientific literature. chemicalbook.comgoogle.com This key intermediate provides a clear pathway to this compound through established synthetic transformations such as the Curtius, Hofmann, or Schmidt rearrangements, or via the reduction of a corresponding amide. The availability of this precursor is a crucial step in enabling the exploration of the biological activity of this compound.

Research into chroman-3-amine (B1202177) derivatives has highlighted their potential in the development of new therapeutic agents. For example, chroman-3-ylamine hydrochloride has been explored for its potential in creating new medications, particularly for neurological disorders. chemimpex.com Furthermore, the development of chroman-3-amides as potent ROCK inhibitors demonstrates the therapeutic relevance of functionalizing the chroman core at the 3-position with an amine or its derivatives. nih.gov

An in-depth examination of the synthetic strategies and chemical transformations centered on the specific chemical entity, this compound, reveals a landscape of targeted chemical methodologies. This article delineates the key approaches to its synthesis, with a focus on stereoselectivity, and explores the pathways for its further chemical modification.

Preclinical Biological Evaluation of 6 Fluorochroman 3 Amine and Its Analogs

In Vitro Receptor Binding and Functional Assays

The initial stages of drug discovery often involve screening compounds for their ability to bind to and modulate the activity of specific receptors implicated in disease pathways. For 6-Fluorochroman-3-amine and its analogs, a significant focus has been on their interaction with serotonergic and other neurotransmitter receptors.

A series of novel 6-fluorochroman (B116937) derivatives have been synthesized and assessed for their affinity for the 5-HT1A receptor. nih.gov Radioligand binding assays have demonstrated that many of these compounds act as potent ligands for this receptor. nih.gov Structural modifications to a lead compound, N-2-[[(6-Fluorochroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamine, particularly on the aliphatic portion of the chroman ring and the terminal aromatic ring, have yielded analogs with high affinity. nih.gov

The antagonist activity of these compounds was evaluated in forskolin-stimulated adenylate cyclase assays using CHO cells that express the human 5-HT1A receptor. nih.gov Notably, a 4-oxochroman derivative featuring a terminal 1,3-benzodioxole (B145889) ring demonstrated antagonist properties against behavioral and electrophysiological responses induced by the 5-HT1A agonist 8-OH-DPAT in rats. nih.gov This indicates that specific structural features can confer antagonistic functionality to this class of compounds.

Table 1: 5-HT1A Receptor Binding Affinities of Selected 6-Fluorochroman Analogs

Compound Modification 5-HT1A Receptor Affinity (Ki, nM)
Analog 1 Lead Compound Good to Excellent
Analog 2 4-Oxo substitution Improved Selectivity
Analog 3 Optically active hydroxy at C-4 Improved Selectivity
31n 4-oxochroman with terminal 1,3-benzodioxole Not specified, but active

A crucial aspect of preclinical evaluation is determining a compound's selectivity for its intended target over other receptors to minimize potential side effects. Several of the synthesized 6-fluorochroman derivatives were found to be selective for the 5-HT1A receptor over α1-adrenergic and D2-dopaminergic receptors. nih.gov The introduction of an oxo or an optically active hydroxy group at the C-4 position of the chroman ring was particularly effective in enhancing this receptor selectivity. nih.gov

The D2 dopamine (B1211576) receptor is a significant target for antipsychotic medications, and understanding the selectivity of new compounds is vital. nih.gov The structural differences between dopamine receptor subtypes, such as the D2 and D4 receptors, are determined by a few key amino acids, which in turn dictate ligand selectivity. nih.gov While specific binding data for this compound at these receptors is not available, the selectivity of its analogs suggests that the chroman scaffold can be modified to achieve desired receptor interaction profiles.

Table 2: Receptor Selectivity Profile of 6-Fluorochroman Analogs

Compound Class Target Receptor Off-Target Receptors Selectivity
6-Fluorochroman derivatives 5-HT1A α1-adrenergic, D2-dopaminergic Selective

Enzyme Inhibition Profiling (e.g., Phosphodiesterases, Dipeptidyl Peptidases, Protein Tyrosine Phosphatases, Monoamine Oxidases)

Information regarding the specific inhibitory activity of this compound and its direct analogs against enzymes such as phosphodiesterases, dipeptidyl peptidases, protein tyrosine phosphatases, and monoamine oxidases is not extensively available in the public domain. However, the broader class of chromone (B188151) derivatives, which share a structural relationship, has been investigated for various enzyme inhibitory activities. For instance, some chromone derivatives have been studied for their potential to inhibit enzymes like cholinesterases. frontiersin.org Further research is required to determine the specific enzyme inhibition profile of this compound.

In Vitro Cellular Assays

Beyond receptor and enzyme interactions, preclinical evaluation extends to assessing the effects of compounds on whole cells, including their potential for cytotoxicity against cancer cells and their ability to combat microbial pathogens.

While specific data on the cytotoxicity of this compound is limited, studies on related fluorinated compounds and chroman derivatives suggest potential antiproliferative activity. For example, fluorinated pyrimidines have demonstrated cytotoxicity in human lung cancer cell lines. nih.gov Furthermore, various synthetic derivatives of chromone have shown inhibitory activity against different cancer cell lines, including breast cancer. nih.gov Benzochromenopyrimidines have also been synthesized and screened for their antiproliferative activity against colorectal cancer cell lines, with some compounds showing potent inhibitory effects. mdpi.com These findings suggest that the this compound scaffold may possess cytotoxic potential against cancer cells, warranting further investigation.

Table 3: Antiproliferative Activity of Related Chroman and Fluorinated Derivatives

Compound Class Cancer Cell Line Activity Metric (e.g., IC50)
Fluorinated Pyrimidines Human Lung Cancer Cytotoxic
Synthetic Chromone Derivatives Breast Cancer Inhibitory Activity
Benzochromenopyrimidines Colorectal Cancer (LoVo, HCT-116) IC50 values in the µM range

Note: This table represents the activity of related compound classes, not this compound itself.

Table 4: Antimicrobial Activity of Related Chromone Derivatives

Compound Class Pathogen Activity Metric (e.g., MIC)
Chromone Sulfonamide Derivatives Methicillin-resistant Staphylococcus aureus (MRSA) MIC of 150 µg/mL for some derivatives
Chromone Sulfonamide Derivatives Multidrug-resistant Escherichia coli MIC of 128 µg/mL for some derivatives

Note: This table represents the activity of a related compound class, not this compound itself.

In Vitro Metabolic Stability and Metabolite Identification Studies

The in vitro metabolic stability of a drug candidate is a critical parameter assessed during preclinical development to predict its in vivo pharmacokinetic profile. These studies typically involve incubating the compound with liver fractions, such as microsomes or S9 fractions, which contain a rich complement of drug-metabolizing enzymes. nih.govnih.gov For this compound and its analogs, understanding their metabolic fate is crucial for optimizing their therapeutic potential. The primary focus of these investigations is on the two major phases of drug metabolism: Phase I, primarily mediated by cytochrome P450 (CYP) enzymes, and Phase II, which involves conjugation reactions like glucuronidation. researchgate.netcambridgemedchemconsulting.com

The presence of the fluorine atom at the 6-position of the chroman ring is a key structural feature designed to enhance metabolic stability. researchgate.net Fluorination at a metabolically labile position can block oxidative metabolism by CYP enzymes, a common strategy in drug design to improve half-life and oral bioavailability. nih.gov However, the metabolic stability of fluorinated compounds is not always predictable, and experimental evaluation is essential. nih.govnih.gov

Cytochrome P450 (CYP)-Mediated Metabolism of Amine Functionalities

The amine functionality in this compound and its N-substituted analogs is a primary site for Phase I metabolism. Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are the principal enzymes responsible for the oxidative metabolism of many drugs. nih.gov For primary amines like this compound, potential CYP-mediated reactions include N-oxidation to form hydroxylamines and nitroso compounds, or oxidative deamination to yield a ketone at the 3-position of the chroman ring and release ammonia.

For N-alkylated analogs of this compound (i.e., secondary or tertiary amines), N-dealkylation is a common metabolic pathway catalyzed by CYPs. nih.govnih.govnih.gov This reaction involves the removal of an alkyl group, converting a tertiary amine to a secondary amine, or a secondary amine to the primary amine. The specific CYP isoforms involved in the metabolism of these compounds would need to be identified through reaction phenotyping studies using a panel of recombinant human CYP enzymes. The major drug-metabolizing CYPs in humans include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. cambridgemedchemconsulting.com

The fluorine atom at the 6-position is anticipated to block aromatic hydroxylation at this site, a common metabolic pathway for many aromatic compounds. This strategic placement is expected to direct metabolism towards other sites on the molecule, primarily the amine group and the chroman ring system.

Table 1: Predicted Major Phase I Metabolites of this compound and its N-Ethyl Analog

Parent CompoundPredicted Metabolic ReactionPredicted Metabolite
This compoundOxidative Deamination6-Fluorochroman-3-one (B3394855)
This compoundN-Oxidation6-Fluoro-3-(hydroxyamino)chroman
N-Ethyl-6-fluorochroman-3-amineN-De-ethylationThis compound
N-Ethyl-6-fluorochroman-3-amineOxidative Deamination6-Fluorochroman-3-one

Glucuronidation and Other Phase II Metabolic Pathways

Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule to increase its water solubility and facilitate its excretion from the body. researchgate.netcambridgemedchemconsulting.com For this compound, the primary amine group is a key site for Phase II conjugation reactions.

Glucuronidation is a major Phase II metabolic pathway for compounds containing amine functionalities. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the amine group, forming an N-glucuronide. Several human UGT isoforms are known to catalyze the N-glucuronidation of primary, secondary, and tertiary amines. nih.gov In vitro studies using human liver microsomes or recombinant UGT enzymes would be necessary to determine the extent of glucuronidation of this compound and to identify the specific UGT isoforms involved.

Besides direct glucuronidation of the parent amine, any hydroxylated metabolites formed during Phase I metabolism could also undergo O-glucuronidation.

Table 2: Predicted Major Phase II Metabolites of this compound

Parent Compound/MetabolitePhase II ReactionPredicted Metabolite
This compoundN-Glucuronidation6-Fluorochroman-3-yl-β-D-glucuronide
This compoundN-AcetylationN-(6-Fluorochroman-3-yl)acetamide
Hydroxylated MetaboliteO-GlucuronidationHydroxy-6-fluorochroman-O-β-D-glucuronide

Computational Chemistry and Molecular Modeling for 6 Fluorochroman 3 Amine Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of computational chemistry for predicting a wide array of molecular properties.

The electronic properties of a molecule are fundamental to its reactivity and interactions. DFT calculations are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. For 6-Fluorochroman-3-amine, the presence of the fluorine atom, a highly electronegative element, is expected to influence the electron distribution across the chroman scaffold and thereby affect the HOMO and LUMO energy levels. The amine group at the 3-position would also significantly contribute to the electronic environment.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Chroman Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Chroman-3-amine (B1202177)-5.8-0.55.3
This compound-6.1-0.85.3
6-Nitrochroman-3-amine-6.5-1.55.0

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information generated from DFT calculations. Actual values would require specific computational experiments on this compound.

DFT calculations can also predict the reactivity and stability of this compound. The inclusion of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. emerginginvestigators.org This is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate. emerginginvestigators.org Computational studies on fluorinated compounds often show increased chemical stability. emerginginvestigators.org

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show a negative potential around the fluorine atom and the oxygen in the chroman ring, and a positive potential around the amine group's hydrogen atoms, providing clues about its intermolecular interactions.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations can elucidate the specific binding mode of this compound within the active site of a target protein. These simulations can predict the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding affinity. For instance, the amine group of this compound could act as a hydrogen bond donor, while the fluorine atom could participate in halogen bonding or other electrostatic interactions. The chroman ring system can engage in hydrophobic interactions. Understanding these interactions is key to explaining the compound's biological activity and for guiding further structural modifications to enhance potency and selectivity. nih.gov

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. In the context of this compound, if its primary biological target is unknown, reverse docking or virtual screening against a panel of known drug targets can be performed. This approach can help to identify potential new therapeutic applications for the compound by predicting its binding affinity to a wide range of proteins.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Once a plausible binding mode is identified through molecular docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the complex, allowing researchers to observe the conformational changes and fluctuations of both the ligand and the protein.

By simulating the movement of atoms and molecules over a period of time (typically nanoseconds to microseconds), MD can confirm whether the interactions predicted by docking are maintained. This provides a more realistic and accurate assessment of the binding stability. For the this compound-protein complex, MD simulations would help to validate the initial docking pose and provide a deeper understanding of the energetic factors that contribute to the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a cornerstone of modern drug design, providing a framework to understand how the structural and physicochemical properties of a molecule, known as descriptors, influence its biological activity. nih.gov This methodology is particularly valuable in the early stages of drug discovery, where it can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing, thereby saving considerable time and resources. nih.govjournalspub.info For chroman-based compounds, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's properties. These descriptors can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) types.

2D Descriptors: These are calculated from the 2D representation of a molecule and include constitutional, topological, and electronic properties. mdpi.com

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These indices, like the Kier & Hall shape and connectivity indices, describe the branching and shape of the molecular graph.

Electronic Descriptors: Properties such as molar refractivity and logP (lipophilicity) fall into this category and are crucial for understanding a molecule's interaction with biological systems.

In studies of related chromanone derivatives, 2D-QSAR models have successfully correlated such descriptors with biological activity. For instance, a study on monocarbonyl curcumin (B1669340) analogs utilized descriptors like CrippenLogP and BIC4 (Bond Information Content index) to model anticancer activity. mdpi.com

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and provide information about its spatial arrangement.

Steric Descriptors: These describe the size and shape of the molecule in three dimensions.

Electrostatic Descriptors: These map the distribution of charge within the molecule.

Quantum-Chemical Descriptors: Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated using quantum mechanics and provide insight into a molecule's reactivity.

A 3D-QSAR study on chromone (B188151) derivatives as HIV-1 protease inhibitors utilized Molecular Field Analysis (MFA), which calculates steric and electrostatic fields around the molecule to build a predictive model. nih.gov The quality of a 3D-QSAR model is highly dependent on the alignment of the molecules in the dataset, which can be guided by pharmacophore mapping or receptor-based docking. nih.gov

The following table provides an overview of common 2D and 3D descriptors that would be relevant in a QSAR study of this compound and its analogs.

Descriptor TypeCategoryExample DescriptorsInformation Provided
2D ConstitutionalMolecular Weight, Atom CountBasic molecular composition
TopologicalKier Shape Indices, Balaban IndexMolecular branching and shape
ElectronicMolar Refractivity, LogPPolarizability and lipophilicity
3D Stericvan der Waals VolumeMolecular size and shape
ElectrostaticPartial Charges, Dipole MomentCharge distribution
Quantum-ChemicalHOMO/LUMO EnergiesElectron-donating/accepting ability

This table is illustrative and compiled from general QSAR principles and studies on related compounds.

Once a set of relevant descriptors has been calculated for a series of compounds with known biological activities, statistical methods are employed to build a predictive QSAR model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). nih.govdoi.org

The goal of these models is to generate a mathematical equation that can accurately predict the biological activity of new, untested compounds based on their calculated descriptors. For example, a QSAR study on substituted 4-anilino coumarin (B35378) derivatives developed MLR models to predict their anti-colon cancer and anti-hepatoma activities. doi.org The resulting equations allowed the researchers to design new compounds with potentially enhanced potency. doi.org

The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. mdpi.com Key statistical parameters include the squared correlation coefficient (R²), which measures the goodness of fit, and the cross-validated squared correlation coefficient (Q²), which assesses the model's predictive ability. mdpi.com

For a hypothetical QSAR model for this compound analogs, the process would involve:

Synthesizing a series of analogs with variations at different positions of the chroman ring and the amine substituent.

Experimentally determining their biological activity against a specific target.

Calculating a range of 2D and 3D descriptors for each analog.

Using statistical methods to develop a QSAR equation linking the descriptors to the activity.

Validating the model to ensure its robustness and predictive power.

The resulting model could then be used to predict the activity of virtual compounds, guiding the synthesis of more potent and selective analogs of this compound. The introduction of a fluorine atom, as in this compound, is known to modulate properties like lipophilicity and metabolic stability, which can have a significant impact on biological activity and would be a key parameter in such a QSAR study. researchgate.net

The table below illustrates the kind of data that would be generated in a QSAR study to build a predictive model for a series of chroman derivatives.

CompoundExperimental Activity (pIC50)Predicted Activity (pIC50)Key Descriptor 1 (e.g., LogP)Key Descriptor 2 (e.g., Dipole Moment)
Analog 16.56.42.13.5
Analog 27.27.12.53.2
Analog 35.85.91.84.1
Analog 47.57.62.82.9

This data is hypothetical and for illustrative purposes only, demonstrating the relationship between experimental data, predicted data, and molecular descriptors in a QSAR model.

Advanced Analytical Methodologies for 6 Fluorochroman 3 Amine Research

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of 6-Fluorochroman-3-amine and the profiling of its potential impurities. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments.

In the analysis of this compound, HRMS is employed to confirm its molecular formula, C₉H₁₀FNO. The high mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the compound's identity.

Furthermore, HRMS is a powerful tool for impurity profiling. During the synthesis of this compound, which can involve steps such as fluorination, reduction, and amination, various process-related impurities and degradation products may arise. evitachem.com HRMS can detect and identify these impurities at trace levels, even if they are structurally very similar to the main compound. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information about these impurities. For instance, characteristic fragmentation of amines often involves alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, which can help in pinpointing the location of modifications or substituents on impurity molecules. libretexts.orgfuture4200.com

Table 1: Theoretical vs. Observed Mass for this compound

ParameterValue
Molecular Formula C₉H₁₀FNO
Theoretical Monoisotopic Mass 167.0746 g/mol
Observed Mass (Hypothetical) 167.0744 g/mol
Mass Accuracy (Hypothetical) < 2 ppm

This table presents a hypothetical HRMS measurement to illustrate the typical accuracy of the technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. A combination of one-dimensional and two-dimensional NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provides detailed information about the connectivity of atoms and the stereochemistry of the molecule.

¹H NMR: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The chemical shifts, splitting patterns (multiplicity), and integration of the signals allow for the assignment of each proton in the molecule. For instance, the aromatic protons on the fluoro-substituted benzene (B151609) ring will appear in a distinct region of the spectrum, and their coupling patterns can confirm the substitution pattern. The protons on the chroman ring system, particularly those adjacent to the amine and the oxygen atom, will have characteristic chemical shifts.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, attached to a heteroatom). libretexts.orgoregonstate.edupressbooks.pub For this compound, one would expect to see nine distinct signals corresponding to the nine carbon atoms. The carbon attached to the fluorine atom will exhibit a characteristic C-F coupling.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique for the analysis of this compound. alfa-chemistry.com Fluorine-19 is a 100% naturally abundant, spin-1/2 nucleus, making ¹⁹F NMR a highly sensitive technique. wikipedia.org The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom at the 6-position of the chroman ring. The chemical shift of this signal is highly sensitive to the electronic environment and can be used to confirm the successful incorporation of fluorine into the molecule. colorado.edu Furthermore, coupling between the fluorine nucleus and adjacent protons (H-F coupling) can be observed in the ¹H and ¹⁹F spectra, providing further structural confirmation. wikipedia.org

Table 2: Predicted NMR Data for this compound (Illustrative)

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹H 6.7-7.0m-
4.0-4.5m-
3.0-3.5m-
2.8-3.2m-
¹³C 150-160 (C-F)dJ(C-F) ≈ 240
110-130 (Aromatic)m-
60-70 (C-O)s-
40-50 (C-N)s-
20-30 (Aliphatic)s-
¹⁹F -110 to -120m-

Note: These are predicted values based on general principles and data for similar structures. Actual experimental values may vary.

Chromatographic Techniques for Separation, Purity Determination, and Quantitative Analysis

Chromatographic techniques are essential for the separation of this compound from starting materials, byproducts, and impurities, as well as for determining its purity and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most widely used chromatographic techniques for the analysis of non-volatile and thermally labile compounds like this compound. These methods offer high resolution, sensitivity, and reproducibility.

For routine purity analysis and quantification, reversed-phase HPLC is commonly employed. A C18 column is typically used with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape for the amine) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is usually performed using a UV detector, as the benzene ring in the chroman structure provides sufficient chromophore for detection.

UPLC, which utilizes smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and increased sensitivity. This can be particularly beneficial for resolving closely related impurities.

Gas Chromatography (GC)

Gas chromatography can be used for the analysis of this compound, although derivatization is often necessary to improve its volatility and thermal stability, and to prevent peak tailing which is common for amines on many GC columns. researchgate.net Derivatization with reagents such as trifluoroacetic anhydride (B1165640) or silylating agents can produce more volatile and less polar derivatives suitable for GC analysis. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time and mass spectral data, offering a high degree of certainty in identification and quantification. waters.com

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. In many pharmaceutical applications, it is crucial to isolate and quantify the individual enantiomers, as they may exhibit different pharmacological activities. Chiral chromatography is the primary method for separating and determining the enantiomeric excess (ee) of chiral compounds.

This can be achieved using chiral stationary phases (CSPs) in either HPLC or supercritical fluid chromatography (SFC). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of amines and their derivatives. researchgate.netscas.co.jp The synthesis of enantiomerically pure this compound can be achieved through methods like Ru(II)-catalyzed asymmetric transfer hydrogenation combined with dynamic kinetic resolution (DKR), and the enantiomeric purity of the product would be confirmed using chiral chromatography. evitachem.com

X-ray Crystallography for Solid-State Structural Analysis (if applicable for derivatives)

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute configuration. While obtaining suitable single crystals of this compound itself may be challenging, its derivatives can often be crystallized and analyzed.

For instance, the crystal structure of a related compound, (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman, a key intermediate in the synthesis of Nebivolol, has been determined. evitachem.comalfa-chemistry.com This analysis provided unambiguous confirmation of the relative and absolute stereochemistry of the molecule. Such studies on derivatives of this compound can provide invaluable insights into the preferred conformations and intermolecular interactions of the chroman ring system, which can be extrapolated to the parent amine. The crystallographic data for such derivatives can serve as a benchmark for computational modeling and for understanding its interaction with biological targets.

Concluding Remarks and Future Research Directions

Synthesis and Optimization Challenges

The development of a robust and efficient synthesis for 6-Fluorochroman-3-amine is the foundational step for any further investigation. Challenges are anticipated in both the construction of the core heterocyclic system and the stereocontrolled introduction of the amine functionality.

The synthesis of the 6-fluorochroman (B116937) backbone often starts from precursors like p-fluorophenol. researchgate.net However, traditional methods for creating related structures, such as 6-fluoro-chroman-2-carboxylic acids, can be complex, suffer from low yields, and involve polluting chemical resolution steps. rsc.org A key challenge lies in developing greener and more efficient synthetic routes.

A significant hurdle is the introduction of the amine group at the C3 position with high stereoselectivity. Chiral amines are crucial components in over 40% of commercial pharmaceuticals, but their synthesis often lacks stereocontrol and can require harsh conditions. nih.govdovepress.cominformahealthcare.com Enantioconvergent synthesis methodologies, which can theoretically achieve a 100% yield of a single enantiomer, are still challenging to implement for C-N bond formation. researchgate.net Biocatalytic methods, using enzymes like transaminases or oxidases, offer a promising alternative for creating chiral amines with high efficiency and selectivity under milder, more sustainable conditions. nih.govdovepress.com The adaptation of such enzymatic routes to a substrate like a 6-fluorochroman-3-one (B3394855) precursor will require considerable protein engineering and process optimization. dovepress.com

Broadening the Scope of Pharmacological Exploration

The pharmacological profile of this compound is largely uncharted territory. A systematic exploration is required to unlock its therapeutic potential. The structural alerts within the molecule—the chroman ring, the fluorine atom, and the amine group—suggest several promising avenues for investigation.

Derivatives of the chroman and chromone (B188151) core have been investigated for a variety of biological activities. For instance, aminoethyl-substituted chromanes have shown high affinity for sigma-1 receptors, which are implicated in neurological disorders. nih.gov Other chroman derivatives have been evaluated as potential anticoagulants that target the VKORC1 protein. nih.gov Furthermore, fluorinated chromone derivatives have been synthesized and tested as potential topoisomerase inhibitors for anticancer applications. nih.gov The presence of the 6-fluoro substituent is a common feature in many FDA-approved drugs, where it can enhance metabolic stability and binding affinity. mdpi.com

Future research should involve screening this compound and its derivatives against a diverse panel of biological targets. The amine group serves as an ideal handle for creating a library of analogs (e.g., amides, sulfonamides, N-alkylated derivatives) to establish structure-activity relationships (SAR) and optimize potency and selectivity for identified targets.

Table 2: Proposed Areas for Pharmacological Screening

Therapeutic Area Potential Molecular Target Rationale Based on Related Structures
Oncology Topoisomerases 6-Fluoro- and 6-chloro-chromone derivatives have been investigated as topoisomerase inhibitors. nih.gov
Central Nervous System (CNS) Sigma-1 (σ1) Receptors Aminoethyl-substituted chromanes are known to be potent σ1 receptor ligands. nih.gov
Cardiovascular Disease Vitamin K epoxide reductase (VKORC1) 3-(1-aminoethylidene)chroman-2,4-diones have shown in vivo anticoagulant activity. nih.gov

| Infectious Diseases | Bacterial Topoisomerase IV / DNA Gyrase | Fluoroquinolone antibiotics, which also contain fluoro and amine groups on a heterocyclic core, are potent antibacterial agents. nih.gov |

Integration of Advanced Computational and Experimental Approaches

A modern drug discovery campaign for this compound should leverage the synergy between computational and experimental methods to accelerate progress and reduce costs. researchgate.net

In silico modeling can play a pivotal role from the very beginning. Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its virtual derivatives, helping to prioritize compounds with favorable drug-like profiles for synthesis. nih.govnih.gov Molecular docking studies can be employed to simulate the binding of these compounds to the active sites of various protein targets, providing insights into potential mechanisms of action and guiding the rational design of more potent inhibitors. nih.goveurekaselect.com For example, docking studies on amino-chromane derivatives have helped elucidate key interactions with the sigma-1 receptor, such as salt bridges and hydrogen bonds. nih.gov

These computational predictions must be validated through rigorous experimental work. High-throughput screening (HTS) can rapidly assess the activity of a compound library against multiple targets. For synthetic optimization, automated reaction platforms can efficiently screen various catalysts and conditions, a process that can be accelerated by direct mass spectrometry analysis, reducing analysis time from minutes to seconds per sample. chemaxon.com This integrated approach, where computational predictions guide experimental efforts and experimental results refine computational models, creates an efficient cycle for discovery and optimization.

Table 3: Integrated Research Approaches

Approach Specific Technique Application for this compound R&D
Computational Chemistry Molecular Docking Predict binding modes and affinities to biological targets (e.g., kinases, topoisomerases, receptors). nih.goveurekaselect.com
ADMET Prediction In silico assessment of pharmacokinetic properties and potential toxicity to prioritize candidates for synthesis. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Develop models that correlate chemical structure with biological activity to guide derivative design. nih.gov
Experimental Synthesis Automated Parallel Synthesis Rapidly generate a library of derivatives for SAR studies.
Continuous Flow Chemistry Optimize reaction conditions and enable safer, more scalable synthesis.
Experimental Biology High-Throughput Screening (HTS) Screen compound libraries against a wide range of biological targets to identify initial hits.

Q & A

Q. What protocols should be followed for safe handling of this compound in laboratory settings?

  • Methodology :
  • Risk Assessment : Review SDS for hazards (e.g., acute toxicity, skin irritation). Use fume hoods and PPE (gloves, lab coats) .
  • Waste Disposal : Neutralize amine residues with dilute HCl before disposal in designated organic waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.